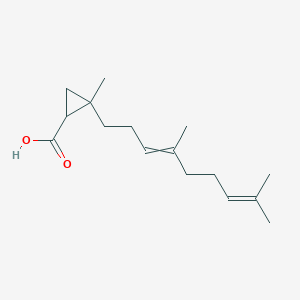
2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropane-1-carboxylic acid is an organic compound that belongs to the class of monoterpenoids. These compounds are characterized by their structure, which includes at least one aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.
Introduction of the carboxylic acid group: This step involves the oxidation of an intermediate alcohol or aldehyde to form the carboxylic acid.
Addition of the dimethylnona-dienyl group: This step can be accomplished through a series of coupling reactions, such as the Wittig reaction or the Heck reaction, to introduce the desired side chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of biocatalysts to achieve the desired transformations. These methods can help to reduce costs and improve yields, making the production process more sustainable and economically viable .
Chemical Reactions Analysis
Types of Reactions
2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins and enzymes involved in inflammation and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Daurichromenic acid: This compound has a similar structure and is known for its anti-HIV activity.
3,7-Nonadien-2-one, 4,8-dimethyl-: Another related compound with similar chemical properties
Uniqueness
Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
61531-01-9 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
2-(4,8-dimethylnona-3,7-dienyl)-2-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H26O2/c1-12(2)7-5-8-13(3)9-6-10-16(4)11-14(16)15(17)18/h7,9,14H,5-6,8,10-11H2,1-4H3,(H,17,18) |
InChI Key |
PCVLZCAPUFPFOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC1(CC1C(=O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















